molecular formula C13H16N2O2 B14893690 n-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide

n-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide

Cat. No.: B14893690
M. Wt: 232.28 g/mol
InChI Key: HSOOXOXKPVOVOZ-UHFFFAOYSA-N
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Description

N-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide is a chemical compound with a unique structure that includes a cyano group, a phenyl ring, and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl amines with alkyl cyanoacetates under different conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted compounds.

Scientific Research Applications

N-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The cyano group and methoxyacetamide moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide can be compared with other cyanoacetamide derivatives and phenyl-substituted compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-[4-(2-cyanopropan-2-yl)phenyl]-2-methoxyacetamide

InChI

InChI=1S/C13H16N2O2/c1-13(2,9-14)10-4-6-11(7-5-10)15-12(16)8-17-3/h4-7H,8H2,1-3H3,(H,15,16)

InChI Key

HSOOXOXKPVOVOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)NC(=O)COC

Origin of Product

United States

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